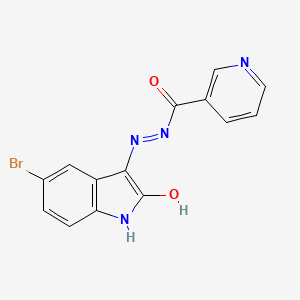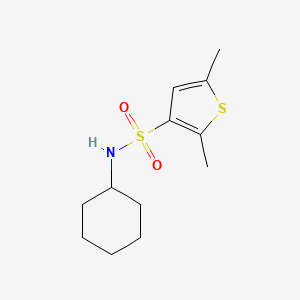![molecular formula C19H26N4O2S B5521116 N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)
N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Synthesis of Methanesulfonamide Pyrimidine : A series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized, demonstrating potent inhibitory activity on cholesterol biosynthesis. This research suggests potential methodologies relevant to the synthesis of similar compounds (Watanabe et al., 1997).
Molecular Structure Analysis
- Structural Analysis of Methanesulfonamide Derivatives : The molecular and supramolecular structures of several methanesulfonamide derivatives were reported, focusing on torsion angles and hydrogen bonding. These insights are relevant to understanding the structural aspects of similar methanesulfonamide compounds (Jacobs et al., 2013).
Chemical Reactions and Properties
- Rearrangement in Sulfonamides : A study on the rearrangement of threonine and serine-based N-sulfonamides highlights the chemical behavior of these compounds under certain conditions, which may be pertinent to similar methanesulfonamide-based molecules (Králová et al., 2019).
Physical Properties Analysis
- Conformational Analysis : A conformational analysis of methanesulfonamide-N,N'-1,2-ethanediylbis was performed using vibrational and NMR spectroscopies, providing insights into the physical properties of methanesulfonamide compounds (Alyar et al., 2012).
Chemical Properties Analysis
- Chemoselective N-Acylation Reagents : Research on the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides delves into the chemical properties and reactivity of these compounds, which may be relevant to the study of similar methanesulfonamide derivatives (Kondo et al., 2000).
Aplicaciones Científicas De Investigación
Cholesterol Biosynthesis Inhibition
Methanesulfonamide pyrimidine derivatives, including a similar structure to N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide, have shown significant potential in inhibiting HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis. Such compounds, notably S-4522, have demonstrated potency in inhibiting cholesterol biosynthesis, far exceeding that of known drugs like pravastatin (Watanabe et al., 1997).
Synthesis of Novel Compounds
Studies involving methanesulfonamide and its derivatives have led to the synthesis of new compounds with unique chemical properties. For example, the reaction of lithiated (phenylsulfonyl)methane with enantiomerically pure N-diphenylphosphinylaziridines resulted in the creation of novel 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, demonstrating the versatility of methanesulfonamide derivatives in synthetic chemistry (Craig et al., 2000).
Chemical Reactions and Mechanisms
The addition of methane sulfonic acid to specific pyridine derivatives resulted in a notable deceleration of rotation rates around certain molecular bonds. This finding sheds light on the chemical reactivity of methanesulfonamide derivatives and their potential for creating new chemical reactions (Furukawa et al., 2020).
Bio-Renewable Catalytic Applications
Nicotinium methane sulfonate, a compound related to methanesulfonamides, has been identified as a bio-renewable protic ionic liquid. It exhibits catalytic activity in the synthesis of certain pyridines, highlighting the potential of methanesulfonamide derivatives in green chemistry and sustainable catalysis (Tamaddon & Azadi, 2018).
Molecular Surface Electrostatic Potential Analysis
The crystal structures of various nimesulide derivatives, including those related to methanesulfonamides, have been analyzed to understand their molecular surface electrostatic potential. This research is pivotal in comprehending the intermolecular interactions and potential pharmaceutical applications of these compounds (Dey et al., 2016).
Propiedades
IUPAC Name |
N-[(3S,4R)-1-(6-methyl-2-phenylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-13(2)16-11-23(12-17(16)22-26(4,24)25)18-10-14(3)20-19(21-18)15-8-6-5-7-9-15/h5-10,13,16-17,22H,11-12H2,1-4H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWCXRHYTMCMTI-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CC(C(C3)NS(=O)(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3C[C@H]([C@@H](C3)NS(=O)(=O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)

![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)
![8-(isoquinolin-5-ylcarbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5521077.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)


![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5521112.png)
![1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)
![4-[(3-chloro-4-hydroxyphenyl)acetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5521133.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5521139.png)
![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)